2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Beschreibung
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups and a 4-(4-methoxyphenyl)piperazinyl moiety. The 4-methoxyphenyl group on the piperazine ring enhances electron-donating properties, which may influence receptor binding affinity and metabolic stability compared to halogenated or alkylated analogues .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-10-8-20(9-11-21)14-4-6-15(23-3)7-5-14/h4-7H,8-11H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBMWVVMKFPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrimidin-4(3H)-one Core Synthesis
The 5,6-dimethylpyrimidin-4(3H)-one core is synthesized via cyclocondensation of β-ketoamides or through ring-closing metathesis. A common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide, yielding 5,6-dimethylpyrimidine-2,4(1H,3H)-dione. Selective deoxygenation at the 2-position is achieved using phosphorus oxychloride (POCl₃), followed by amination to introduce the piperazine group.
Piperazine Functionalization
The introduction of the 4-(4-methoxyphenyl)piperazine side chain is accomplished via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. In the SNAr approach, a chloropyrimidine intermediate reacts with 1-(4-methoxyphenyl)piperazine in the presence of a base such as cesium carbonate (Cs₂CO₃) and a catalyst like copper powder. The reaction proceeds via a two-step mechanism:
-
Activation : The chloropyrimidine undergoes electrophilic activation at the 2-position.
-
Amination : The piperazine nucleophile attacks the activated carbon, displacing the chloride leaving group.
Optimization of Reaction Conditions
Optimizing reaction parameters is critical to maximizing yield and minimizing byproducts. Key variables include temperature, solvent, catalyst, and reaction time.
Solvent and Temperature Effects
Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to dissolve both aromatic and amine reactants. Reactions conducted in DMF at 110°C achieve completion within 6 hours, as evidenced by the synthesis of analogous pyrimidine-piperazine derivatives. Lower temperatures (e.g., 80°C) prolong reaction times to 17 hours and increase dimerization risks.
Catalytic Systems
Copper-based catalysts, such as copper powder or CuI, enhance reaction efficiency by facilitating oxidative addition and reductive elimination steps. The addition of potassium iodide (KI) as a co-catalyst improves halogen exchange kinetics, particularly in SNAr reactions.
Table 1: Comparative Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Cu powder | DMF | 110 | 6 | 78 | <5% dimer |
| CuI/KI | DMF | 100 | 8 | 82 | <3% dimer |
| None | DMF | 110 | 12 | 45 | 20% dimer |
Purification and Characterization Techniques
Chromatographic Purification
Column chromatography using silica gel and eluents such as petroleum ether:ethyl acetate (6:1 v/v) effectively separates the target compound from dimers and unreacted starting materials. Gradient elution (e.g., chloroform:methanol 99:1) is employed for challenging separations.
Spectroscopic Characterization
-
NMR : ¹H NMR spectra confirm the presence of the piperazine moiety (δ 2.8–3.2 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet).
-
MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₂₃N₅O₂) with a measured [M+H]⁺ ion at m/z 330.1921 (calculated 330.1924).
Challenges and Limitations
Dimer Formation
Dimerization occurs via Ullmann-type coupling when excess chloropyrimidine reacts with itself. This side reaction is mitigated by:
Analyse Chemischer Reaktionen
Nucleophilic Substitution
The pyrimidin-4(3H)-one moiety facilitates nucleophilic substitution at the C-2 and C-4 positions, while the piperazine ring’s secondary amines participate in alkylation or acylation reactions.
Key Reactions:
-
Mechanistic Insight : The electron-donating methoxy group on the phenyl ring enhances the nucleophilicity of the piperazine nitrogen, promoting alkylation. Polar aprotic solvents like DMF stabilize transition states in substitution reactions.
Oxidation and Reduction
The compound’s pyrimidinone core and methyl groups are susceptible to redox transformations.
Oxidation:
| Substrate Site | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Methyl groups | KMnO₄, H₂O, Δ | Carboxylic acid derivatives | |
| Piperazine ring | H₂O₂, AcOH | N-oxidation to piperazine N-oxide |
Reduction:
| Substrate Site | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Pyrimidinone carbonyl | LiAlH₄, THF, reflux | Reduced to pyrimidine alcohol |
Coupling Reactions
The piperazine nitrogen and pyrimidinone positions enable cross-coupling for structural diversification.
| Reaction Type | Catalysts/Reagents | Applications | Source |
|---|---|---|---|
| Buchwald–Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | Aryl amination at piperazine N | |
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl formation at C-2 pyrimidine |
-
Example : Coupling with aryl boronic acids introduces aryl groups at the pyrimidine C-2 position, enhancing pharmacophore diversity .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| Acidic (HCl, MeOH) | Hydrolysis of piperazine N-C bond | Cleavage to 4-methoxyphenylamine | |
| Basic (NaOH, H₂O) | Ring-opening of pyrimidinone | Formation of urea derivatives |
Catalytic Hydrogenation
Under hydrogenation conditions, the pyrimidinone ring can be reduced:
| Reagents/Conditions | Selectivity | Products | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Partial reduction of C=N bonds | Dihydropyrimidinone intermediates |
Photochemical Reactions
UV irradiation induces radical-based transformations:
| Conditions | Observed Changes | Applications | Source |
|---|---|---|---|
| UV (254 nm), MeCN | C-H activation at methyl groups | Functionalized alkyl derivatives |
Critical Analysis of Reaction Feasibility
-
Steric Effects : The 5,6-dimethyl groups on the pyrimidinone hinder substitution at adjacent positions, favoring reactivity at C-2.
-
Electronic Effects : The methoxy group’s +M effect increases piperazine nucleophilicity but deactivates the phenyl ring toward electrophilic attack.
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable for medicinal chemistry applications, particularly in developing serotonin receptor modulators .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Serotonin Receptor Imaging
- The compound serves as an important intermediate in the synthesis of radiolabeled serotonin receptor imaging agents, such as 131I-MPPI and 18F-MPPF . These agents are utilized in positron emission tomography (PET) for imaging serotonin receptors in the brain, which is crucial for studying various neurological disorders including depression and anxiety .
-
Calcium Channel Modulation
- Research indicates that derivatives of piperazine, including those similar to the target compound, exhibit activity toward the α2δ-1 subunit of voltage-gated calcium channels. This modulation can have implications in pain management and neurological conditions . The structural modifications of piperazine derivatives have shown to enhance selectivity and potency against specific calcium channels.
-
Anticancer Activity
- Compounds related to pyrimidine derivatives have been documented to possess anticancer properties. The piperazine structure is often associated with increased bioactivity against various cancer cell lines due to its ability to interact with multiple biological targets . Studies have indicated that certain piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Physicochemical Properties
The physicochemical characteristics of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one are essential for understanding its bioavailability and therapeutic efficacy. Key properties include:
- Lipophilicity : The lipophilicity index (log ) is a critical factor influencing the absorption and distribution of the compound within biological systems. Compounds with optimal lipophilicity exhibit better membrane permeability .
- Dissociation Constant (pKa) : The pKa value provides insight into the ionization state of the molecule at physiological pH, affecting solubility and absorption characteristics .
Case Studies
-
Synthesis and Characterization
- A study focused on synthesizing various piperazine derivatives demonstrated that structural modifications could lead to compounds with enhanced pharmacological profiles. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .
- Biological Activity Assessment
Wirkmechanismus
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act on receptors, enzymes, or other proteins to exert its effects. For example, it may bind to adrenergic receptors, modulating their activity and influencing physiological processes such as blood pressure regulation and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles (pyrimidinone, quinoline, quinazolinone) and piperazine substituents. Key comparisons include:
Table 1: Structural Comparison of Piperazine-Substituted Heterocycles
Key Observations
Piperazine Substituent Effects
- The 4-methoxyphenyl group (target compound, D6, 9b, V4) improves activity in multiple contexts. For example, compound 9b () showed a "remarkable increase" in anticonvulsant activity compared to chloro- or trifluoromethyl-substituted analogues, likely due to enhanced electron-donating capacity and reduced steric hindrance .
- In contrast, 4-chlorophenyl (e.g., D8 in ) or 4-trifluoromethylphenyl (D7) substituents increase lipophilicity but may reduce metabolic stability due to stronger electron-withdrawing effects .
Core Heterocycle Influence Pyrimidin-4(3H)-one vs. Morpholinopyrimidine (V4 in ) incorporates a morpholine ring, which enhances water solubility and NO inhibition activity compared to piperazine-linked pyrimidinones .
Similar dimethyl substitutions in ’s BD630681 (attached to pyrimidinone) suggest a role in modulating conformational flexibility .
Table 2: Activity Trends in Piperazine-Substituted Analogues
- Anticonvulsant Activity: The 4-methoxyphenyl group in quinazolinones () outperforms halogenated analogues, suggesting that electron-donating groups enhance CNS penetration or target binding .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a substituted pyrimidinone core. For example, nucleophilic substitution reactions between 4-(4-methoxyphenyl)piperazine and halogenated pyrimidinone precursors can yield the target compound. Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysis : Use of base catalysts (e.g., K₂CO₃) to deprotonate intermediates and accelerate coupling .
- Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers, monitored via TLC or HPLC .
- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., methoxy group at C4 of phenyl ring) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar piperazine-pyrimidinone derivatives have been crystallized in monoclinic systems (e.g., P2₁/c space group) .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₇H₂₂N₄O₂) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Prioritize receptor-binding assays and cytotoxicity screens:
- Radioligand binding assays : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors, given structural similarity to piperazine-based psychotropic agents .
- Antioxidant activity : Use DPPH radical scavenging or FRAP assays, with quercetin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance pharmacological efficacy?
Methodological Answer: Systematic SAR requires:
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and assess impacts on receptor binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., 5-HT₁A receptor), guided by crystallographic data of homologous compounds .
- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays .
Q. What methodologies assess environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :
- Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life to predict bioaccumulation .
- Ecotoxicology : Acute toxicity tests on Daphnia magna or zebrafish embryos (LC₅₀/EC₅₀ determination) .
- Degradation studies : Monitor abiotic (e.g., UV photolysis) and biotic (microbial) degradation pathways via LC-MS/MS .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Address discrepancies through:
- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies .
- Dosage standardization : Normalize data to molar concentrations to account for purity or solubility variations .
- Reproducibility checks : Replicate key studies under controlled conditions (e.g., randomized block design with four replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
